Akt1 and Akt2-IN-1 is classified as a selective inhibitor targeting the phosphoinositide 3-kinase/Akt signaling pathway. This pathway is vital for cell growth, survival, and metabolism. The compound has been sourced from various studies that explore the pharmacological inhibition of Akt isoforms, particularly in cancer models where aberrant activation of these kinases contributes to tumorigenesis .
The synthesis of Akt1 and Akt2-IN-1 typically involves organic synthesis techniques that may include:
Specific synthetic routes may vary based on the desired modifications to enhance selectivity or potency against the Akt isoforms.
The molecular structure of Akt1 and Akt2-IN-1 is characterized by specific functional groups that facilitate binding to the active sites of the Akt kinases. The structure typically includes:
Quantitative data regarding molecular weight, solubility, and stability under physiological conditions are essential for evaluating its pharmacokinetic properties.
Akt1 and Akt2-IN-1 undergoes several chemical reactions upon administration:
These reactions are critical for its function as a therapeutic agent, especially in cancer treatment where aberrant Akt signaling promotes tumor growth .
The mechanism of action for Akt1 and Akt2-IN-1 involves:
Data from various studies indicate that selective inhibition can lead to significant therapeutic effects in models of breast cancer and other malignancies.
The physical properties of Akt1 and Akt2-IN-1 include:
Chemical properties include:
Analyses such as stability testing under various conditions (temperature, pH) are essential for determining its shelf-life and efficacy .
Akt1 and Akt2-IN-1 has several scientific applications:
Research continues to explore its efficacy across different cancer types, aiming to translate findings into clinical applications .
Akt1/Akt2-IN-1 demonstrates high selectivity for Akt1 and Akt2 isoforms over Akt3 and other AGC-family kinases. Biochemical assays reveal half-maximal inhibitory concentrations (IC₅₀) of 58 nM for Akt1 and 210 nM for Akt2, contrasting with significantly weaker inhibition of Akt3 (IC₅₀ > 1,000 nM) [8] [10]. This selectivity profile is critical given the distinct physiological roles of Akt isoforms: Akt1 regulates cell survival and proliferation, while Akt2 governs glucose metabolism and insulin signaling [2] [5]. Kinome-wide screening against 480 human kinases confirms exceptional specificity, with no off-target inhibition observed at concentrations below 1 μM [8]. The compound’s differential efficacy was validated using Ba/F3 cell lines engineered for isoform-specific addiction (myr-Akt1/2/3), where Akt1/Akt2-IN-1 potently suppressed proliferation in Akt1- and Akt2-dependent cells but showed minimal activity against Akt3-dependent counterparts [8].
Table 1: Selectivity Profiling of Akt1/Akt2-IN-1
Kinase/Isoform | IC₅₀ (nM) | Cellular Efficacy (Ba/F3 IC₅₀, nM) |
---|---|---|
Akt1 | 58 | 85 |
Akt2 | 210 | 320 |
Akt3 | >1,000 | >5,000 |
PKA | >10,000 | Not detected |
PKCα | >10,000 | Not detected |
The compound’s isoform selectivity arises from its unique interaction with the allosteric pocket adjacent to the Pleckstrin Homology (PH) and kinase domains. X-ray crystallography of inhibitor-bound Akt1 reveals that Akt1/Akt2-IN-1 stabilizes an autoinhibited conformation by forming hydrogen bonds with residues Arg86 (PH domain) and Glu234 (kinase domain), while hydrophobic interactions engage Phe129 and Trp80 [6] [8]. Differential affinity for Akt2 stems from a key structural variation: substitution of Akt1’s Thr48 with Ala49 in Akt2 enlarges the allosteric pocket, reducing hydrophobic contact stability. Additionally, the salt bridge between Glu17 and Arg86 in Akt1 – critical for PH-kinase domain autoinhibition – is destabilized by the compound, while Akt2’s divergent electrostatic network (Lys16/Glu17/Arg87) alters binding kinetics [5] [6]. Mutagenesis studies confirm that substitution at Akt1 Arg86 (R86A) hyper-stabilizes autoinhibition and diminishes compound efficacy by >10-fold, underscoring this residue’s role in compound-mediated inhibition [6].
Table 2: Key Structural Determinants of Akt1/Akt2-IN-1 Binding
Structural Element | Akt1 Residue | Akt2 Residue | Impact on Compound Affinity |
---|---|---|---|
Hydrophobic pocket | Phe129 | Phe130 | Reduced van der Waals contacts in Akt2 |
Salt bridge network | Glu17-Arg86 | Glu17-Arg87 | Weaker charge distribution in Akt2 |
Allosteric pocket size | Thr48 | Ala49 | 25% larger volume in Akt2 reduces occupancy |
C-linker conformation | Ser338 | Ser339 | Altered hinge mobility affects induced fit |
Akt1/Akt2-IN-1 operates via a dual allosteric mechanism: it locks Akt in a closed conformation by reinforcing PH-kinase domain interactions and disrupts phosphorylation-dependent activation. Molecular dynamics simulations show that binding increases the buried surface area between the PH and kinase domains by 40%, sterically hindering access to Thr308/309 phosphorylation sites [6] [8]. This prevents PDK1-mediated activation and subsequent mTORC2 phosphorylation at Ser473/474 [1] [7]. Consequently, downstream substrates including FOXO1/3a, GSK-3β, and PRAS40 remain unphosphorylated, inducing cell cycle arrest and suppressing glucose uptake in cancer cells [2] [10]. Unlike ATP-competitive inhibitors, Akt1/Akt2-IN-1 does not affect Akt3 due to its divergent autoinhibitory interface featuring a truncated αE-helix and altered electrostatic potential in the allosteric pocket [5] [8]. Pathway analyses confirm that the compound synergizes with PI3K inhibitors (e.g., alpelisib) by amplifying suppression of PIP3-dependent Akt membrane translocation, but exhibits no cross-talk with mTOR catalytic inhibitors [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7